5-(m-Tolyl)oxazole-4-carboxylic acid
Overview
Description
5-(m-Tolyl)oxazole-4-carboxylic acid , also known as m-Tolyl oxazole-4-carboxylic acid , is a heterocyclic compound. It belongs to the oxazole family, which is characterized by a doubly unsaturated 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. This moiety has drawn significant attention in medicinal chemistry due to its diverse biological activities .
Scientific Research Applications
Stability and Spectroscopic Properties
5-(m-Tolyl)oxazole-4-carboxylic acid derivatives exhibit specific stability and spectroscopic properties. For instance, 5-hydroxyoxazole-4-carboxylic acid residues, which are related compounds, are found within secondary bacterial metabolites like precolibactins. However, the stability of these oxazoles, particularly regarding hydrolytic ring opening and decarboxylation, is a critical aspect of their behavior in various applications. Discrepancies in NMR chemical shifts between synthetic intermediates and isolated compounds indicate complexity in their structural analysis (Tirla et al., 2021).
Synthesis Applications
Oxazoles like this compound serve as activated carboxylates in synthesis. Their reaction with singlet oxygen forms triamides, which can be utilized in the synthesis of various compounds including macrolides. This highlights their utility in creating complex organic molecules (Wasserman et al., 1981).
Biological Activity
Derivatives of this compound have been synthesized and shown to exhibit biological activities, such as inhibiting blood platelet aggregation. This property is comparable to that of aspirin in certain compounds, suggesting potential therapeutic applications (Ozaki et al., 1983).
Photophysical Properties
The photophysical properties of 2,5-disubstituted oxazole-4-carboxylates, a related group of compounds, have been studied in different solvents. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable as fluorescent probes in various scientific applications (Ferreira et al., 2010).
Properties
IUPAC Name |
5-(3-methylphenyl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)10-9(11(13)14)12-6-15-10/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYNJPSNTIETJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652209 | |
Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-25-0 | |
Record name | 5-(3-Methylphenyl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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